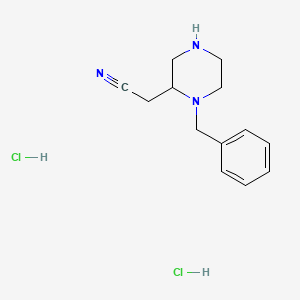
(2R)-N-(3-fluorophenyl)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-2-phenylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-N-(3-fluorophenyl)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-2-phenylacetamide, also known as FLI-06, is a small molecule inhibitor that has been synthesized and studied for its potential applications in scientific research. This compound has shown promising results in various studies, and its mechanism of action and physiological effects have been extensively investigated.
作用机制
(2R)-N-(3-fluorophenyl)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-2-phenylacetamide inhibits the activity of PP1 by binding to a specific site on the protein, which prevents its interaction with other proteins and substrates. This leads to a decrease in the dephosphorylation of target proteins, which in turn affects various cellular processes. The mechanism of action of (2R)-N-(3-fluorophenyl)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-2-phenylacetamide as an inhibitor of MDMX is less well understood, but it is thought to involve the disruption of protein-protein interactions that are essential for the function of this protein.
Biochemical and Physiological Effects:
(2R)-N-(3-fluorophenyl)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-2-phenylacetamide has been shown to have various biochemical and physiological effects in different cell types and experimental systems. In neurons, (2R)-N-(3-fluorophenyl)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-2-phenylacetamide has been shown to enhance long-term potentiation, a cellular mechanism that underlies learning and memory. In cancer cells, (2R)-N-(3-fluorophenyl)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-2-phenylacetamide has been shown to induce cell death and inhibit cell proliferation, although the exact mechanisms involved are not fully understood.
实验室实验的优点和局限性
One of the main advantages of (2R)-N-(3-fluorophenyl)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-2-phenylacetamide as a research tool is its specificity for PP1 and MDMX, which allows for the selective inhibition of these proteins without affecting other cellular processes. However, (2R)-N-(3-fluorophenyl)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-2-phenylacetamide has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations. These limitations need to be taken into account when designing experiments using (2R)-N-(3-fluorophenyl)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-2-phenylacetamide.
未来方向
There are several future directions for research on (2R)-N-(3-fluorophenyl)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-2-phenylacetamide. One area of interest is the development of more potent and selective inhibitors of PP1 and MDMX based on the structure of (2R)-N-(3-fluorophenyl)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-2-phenylacetamide. Another area of interest is the investigation of the physiological and pathological roles of these proteins in different cell types and tissues. Finally, (2R)-N-(3-fluorophenyl)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-2-phenylacetamide could be used as a starting point for the development of new drugs for the treatment of neurological disorders and cancer.
合成方法
The synthesis of (2R)-N-(3-fluorophenyl)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-2-phenylacetamide involves several steps, starting with the reaction of 3-fluoroaniline with 2-bromo-2-phenylacetic acid to form 2-(3-fluorophenyl)-2-phenylacetic acid. This is then converted to the corresponding acid chloride, which reacts with 1,3-dihydro-2H-isoindol-1-one to form the final product, (2R)-N-(3-fluorophenyl)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-2-phenylacetamide. The synthesis of (2R)-N-(3-fluorophenyl)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-2-phenylacetamide has been reported in several research articles, and the compound has been synthesized using different methods with varying yields.
科学研究应用
(2R)-N-(3-fluorophenyl)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-2-phenylacetamide has been studied for its potential applications in various scientific research areas, including neuroscience, cancer biology, and drug discovery. In neuroscience, (2R)-N-(3-fluorophenyl)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-2-phenylacetamide has been shown to inhibit the activity of the protein phosphatase PP1, which plays a crucial role in regulating synaptic plasticity and memory formation. (2R)-N-(3-fluorophenyl)-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-2-phenylacetamide has also been studied as a potential inhibitor of the oncogenic protein MDMX, which is overexpressed in several types of cancer.
属性
IUPAC Name |
(2R)-N-(3-fluorophenyl)-2-(3-oxo-1H-isoindol-2-yl)-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FN2O2/c23-17-10-6-11-18(13-17)24-21(26)20(15-7-2-1-3-8-15)25-14-16-9-4-5-12-19(16)22(25)27/h1-13,20H,14H2,(H,24,26)/t20-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMNQGYVEXVJOLE-HXUWFJFHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)N1C(C3=CC=CC=C3)C(=O)NC4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2=CC=CC=C2C(=O)N1[C@H](C3=CC=CC=C3)C(=O)NC4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(1,3-thiazol-5-yl)methyl]cyclopropanamine hydrochloride](/img/structure/B7451733.png)


![Ethyl 6-methyl-4-[(3-morpholin-4-ylpropyl)amino]quinoline-3-carboxylate](/img/structure/B7451753.png)
![N-[(1R)-2-hydroxy-1-phenylethyl]prop-2-enamide](/img/structure/B7451756.png)
![3-(2-Pyrrolidin-1-ylethyl)-[1,3]oxazolo[4,5-b]pyridin-2-one](/img/structure/B7451760.png)




![3-(2,4-dimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-3-yl)-N-(3-methoxyphenyl)propanamide](/img/structure/B7451822.png)

![2-(5-ethyl-8-oxothieno[2',3':4,5]pyrrolo[1,2-d][1,2,4]triazin-7(8H)-yl)-N-(1-phenylethyl)acetamide](/img/structure/B7451835.png)
